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Compound of Interest

Compound Name: Antitrypanosomal agent 14

Cat. No.: B12374071 Get Quote

A detailed structure-activity relationship (SAR) analysis of pyrazolo[4,3-c]pyridine derivatives

reveals critical insights into their potential as effective antitrypanosomal agents. This guide

provides a comparative overview of "Antitrypanosomal agent 14" and its analogs, focusing on

their in vitro efficacy against Trypanosoma brucei and Trypanosoma cruzi, as well as their

cytotoxicity profiles. The compounds function by inhibiting the PEX14–PEX5 protein-protein

interaction, a crucial process for glycosome biogenesis in trypanosomes, making them a

promising class of therapeutic candidates.[1][2][3][4][5]

Structure-Activity Relationship (SAR) Analysis
The core scaffold of the analyzed compounds is a pyrazolo[4,3-c]pyridine core. The SAR

analysis, primarily based on the work of Dawidowski and colleagues, indicates that

substitutions at the N-1 position of the pyrazole ring and the nature of the aromatic moieties are

pivotal for antitrypanosomal activity.[1][6][3][4]

Compound 14, a key analog in this series, demonstrates moderate activity and serves as a

valuable reference for understanding the structural requirements for enhanced potency. The

data suggests that the presence of a naphthalene system, which occupies the Trp pocket of the

PEX14 protein, is a favorable feature.[1] Further modifications, particularly at the Phe pocket-

binding region, have led to the development of analogs with significantly improved trypanocidal

activity in the nanomolar range.[1][7]
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The following table summarizes the in vitro biological data for Antitrypanosomal agent 14 and

a selection of its analogs. The data includes the half-maximal effective concentration (EC50)

against the bloodstream form of Trypanosoma brucei brucei and the amastigote form of

Trypanosoma cruzi, along with the cytotoxicity (EC50) against the human liver cancer cell line

HepG2. The selectivity index (SI) is calculated as the ratio of the cytotoxic to the

antitrypanosomal EC50.

Compoun
d

R¹ (Phe
Pocket)

R²
(Solvent
Exposed)

T. brucei
EC₅₀ (µM)

T. cruzi
EC₅₀ (µM)

HepG2
EC₅₀ (µM)

Selectivit
y Index
(T. brucei)

14 Indol-3-yl -CH₃ 2.8 11 >100 >35.7

1 Phenyl -CH₃ 265 539 >100 >0.38

13
Naphth-1-

yl
-CH₃ 0.87 2.1 >100 >114.9

21
Indol-1-yl-

methyl
-CH₃ 0.49 1.5 >100 >204.1

29
7-Azaindol-

3-yl
-CH₃ 0.29 0.81 >100 >344.8

50
2-Amino-

indol-3-yl
-CH₃ 0.19 0.57 >100 >526.3

61

2-

Hydroxyeth

yl-indol-3-yl

-CH₃ 0.21 0.62 >100 >476.2

Benznidaz

ole
- - - 1.8 - -

Data sourced from Dawidowski et al., J Med Chem, 2020.[1]
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The antitrypanosomal activity of the compounds was evaluated using a resazurin-based

viability assay.[1]

Cell Culture: Bloodstream forms of Trypanosoma brucei brucei were cultured in HMI-11

medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

Trypanosoma cruzi amastigotes were cultured in host U2OS cells.

Compound Preparation: Compounds were dissolved in DMSO to prepare stock solutions,

which were then serially diluted in the culture medium.

Assay Procedure:

For T. brucei, parasites were seeded into 96-well plates at a density of 4 x 10³ cells/mL.

For T. cruzi, infected U2OS cells were used.

100 µL of the compound dilutions were added to the wells in quadruplicate.

Plates were incubated for 72 hours at 37°C.

Viability Assessment: Resazurin solution was added to each well, and the plates were

incubated for an additional 4-6 hours. The fluorescence was measured using a microplate

reader (excitation 530 nm, emission 590 nm).

Data Analysis: The EC₅₀ values were calculated by fitting the dose-response data to a four-

parameter logistical curve using appropriate software.

Cytotoxicity Assay
The cytotoxicity of the compounds was assessed against the HepG2 human cell line.

Cell Culture: HepG2 cells were maintained in DMEM supplemented with 10% fetal bovine

serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.

Assay Procedure:

Cells were seeded into 96-well plates and allowed to adhere overnight.
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The medium was replaced with fresh medium containing serial dilutions of the test

compounds.

Plates were incubated for 72 hours.

Viability Assessment: Cell viability was determined using the resazurin assay as described

for the antitrypanosomal assay.

Data Analysis: EC₅₀ values were calculated from the dose-response curves.

Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of the pyrazolo[4,3-c]pyridine

inhibitors and the general workflow of the structure-activity relationship study.
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Caption: Inhibition of the PEX14-PEX5 interaction by pyrazolo[4,3-c]pyridine analogs.
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Caption: General workflow for the structure-activity relationship (SAR) study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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